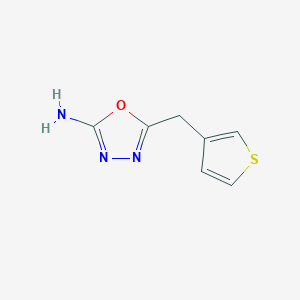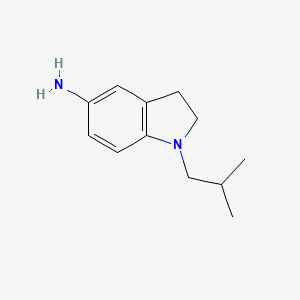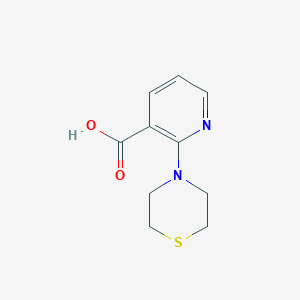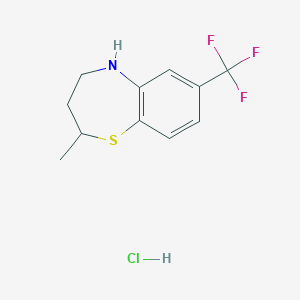
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Übersicht
Beschreibung
This compound is a benzothiazepine derivative. Benzothiazepines are a class of compounds that contain a benzene ring fused to a thiazepine core, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The trifluoromethyl group attached to the benzene ring is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The benzothiazepine core might undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The trifluoromethyl group is known to increase the lipophilicity of the molecule, which could influence its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Pharmacological and Synthetic Profile
Benzothiazepine derivatives, including 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, are highlighted for their significant role in drug research due to their wide range of biological activities. These compounds have been found active against various families of targets, making them valuable for lead discovery in medicinal chemistry. Their activities include functioning as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The exploration of their structure-activity relationship (SAR) aids in developing newer compounds with improved efficacy and safety profiles (Dighe et al., 2015).
Bioactivity and Therapeutic Potential
Research has shown that 1,5-benzothiazepine derivatives exhibit diverse biological activities, which include not only the roles mentioned above but also antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agent properties. This broad spectrum of bioactivity underscores the therapeutic potential of these compounds in addressing various health conditions. The detailed investigation into their pharmacological profiles supports the ongoing development of benzothiazepine-based therapies, potentially offering new treatment avenues across multiple disease states (Khasimbi et al., 2021).
Synthetic Approaches
The synthesis and chemical transformations of 1,5-benzothiazepines, including 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, have been a significant area of research. Developing a wide range of synthetic methods for these compounds is crucial for medicinal chemistry efforts to explore their full potential in drug development. The exploration of synthetic methodologies allows for the production of benzothiazepine derivatives with varied and enhanced biological activities, facilitating their application in drug discovery and development processes (Teli et al., 2023).
Zukünftige Richtungen
Given the lack of information on this specific compound, future research could focus on studying its synthesis, chemical properties, and potential biological activities. The benzothiazepine core and the trifluoromethyl group are both interesting features that could be explored for their potential medicinal chemistry applications .
Eigenschaften
IUPAC Name |
2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NS.ClH/c1-7-4-5-15-9-6-8(11(12,13)14)2-3-10(9)16-7;/h2-3,6-7,15H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGYXSNXGKDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C(S1)C=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



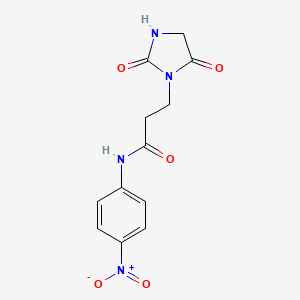
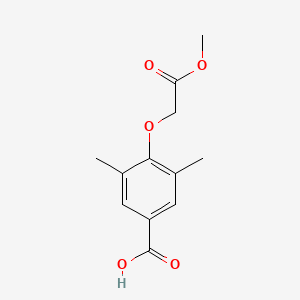
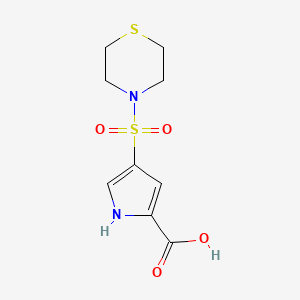
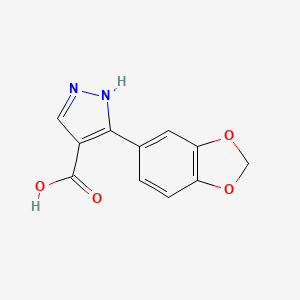
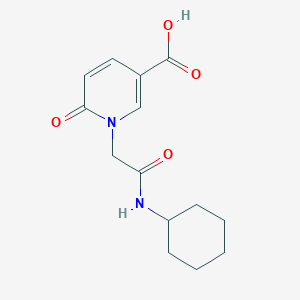
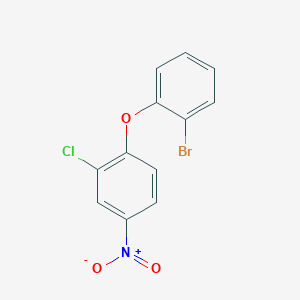
![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
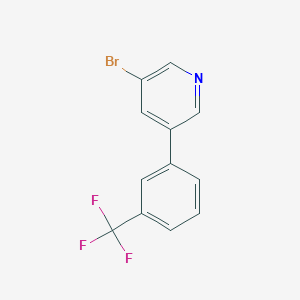
![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)
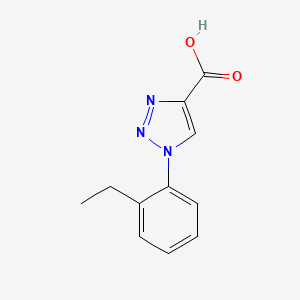
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)
